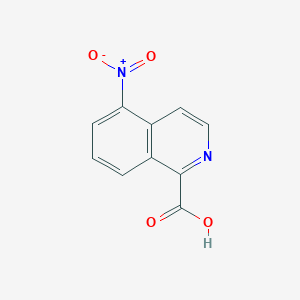

5-Nitroisoquinoline-1-carboxylic acid

Description

Properties

CAS No. |

75795-40-3 |

|---|---|

Molecular Formula |

C10H6N2O4 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

5-nitroisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)9-7-2-1-3-8(12(15)16)6(7)4-5-11-9/h1-5H,(H,13,14) |

InChI Key |

GKSMRXCKXZEYGU-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)[N+](=O)[O-] |

Other CAS No. |

75795-40-3 |

Origin of Product |

United States |

Scientific Research Applications

5-Nitroisoquinoline-1-carboxylic acid has been investigated for its anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures often exhibit activity against various pathogens, implying that derivatives of this compound could also possess significant pharmacological effects.

Case Studies

- Antileishmanial Activity : A study synthesized quinoline-4-carboxylic acids and evaluated their antileishmanial activity against Leishmania donovani. The findings suggested that modifications in the structure can enhance biological efficacy, indicating a potential pathway for developing new treatments using derivatives of this compound .

- Tuberculosis Inhibition : Research on arylated quinoline carboxylic acids demonstrated promising activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing the inhibitory effects, suggesting that similar approaches could be applied to this compound derivatives .

Comparative Studies

Comparative studies with structurally similar compounds provide insights into the unique properties of this compound. Notable comparisons include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Nitroisoquinoline-1-carboxylic acid | Nitro group at position seven | Different position affects reactivity and biological activity. |

| Isoquinoline-1-carboxylic acid | Lacks nitro substitution | Serves as a simpler analog for comparative studies. |

| 5-Chloroisoquinoline-1-carboxylic acid | Chlorine substitution instead of nitro | Provides insights into how halogen substitutions affect behavior. |

These comparisons highlight how variations in substitution can influence the chemical behavior and biological activity of isoquinoline derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-nitroisoquinoline-1-carboxylic acid becomes apparent when compared to related nitro-heterocyclic carboxylic acids. Key analogues include positional isomers, core structure variants, and compounds with differing functional groups.

Structural Isomers and Core Variants

identifies multiple compounds sharing the molecular formula C₁₀H₆N₂O₄ , including:

- 2-Quinolinecarboxylic acid, 5-nitro-

- 2-Quinolinecarboxylic acid, 8-nitro-

- This compound

These isomers differ in the position of the nitro group or the orientation of the heterocyclic core (quinoline vs. isoquinoline). For example:

- Quinoline vs. Isoquinoline: Quinoline has a nitrogen atom at position 1, whereas isoquinoline places it at position 2.

- Nitro Position: A 5-nitro group (as in the target compound) vs. an 8-nitro group (in 2-quinolinecarboxylic acid) modifies the molecule’s dipole moment and hydrogen-bonding capacity, which could influence pharmacological activity or crystallization behavior.

Functional Group Comparisons

- 5-Nitroisoquinoline (CAS RN: 607-32-9): This analogue lacks the carboxylic acid group, resulting in a lower molecular weight (174.15 g/mol) and a melting point of 106–110°C . The absence of the carboxylic acid reduces polarity and likely decreases aqueous solubility compared to this compound.

- 5-Nitrofuran-2-carboxylic Acid Derivatives: These compounds (e.g., 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide) replace the isoquinoline core with a furan ring. The furan’s lower aromaticity and higher electron density may enhance reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Physicochemical and Hazard Profiles

Table 1 summarizes available data for this compound and select analogues:

Preparation Methods

Direct Nitration of Isoquinoline-1-carboxylic Acid

Overview:

Direct nitration of isoquinoline-1-carboxylic acid is a logical approach, but the electron-withdrawing carboxylic acid group can deactivate the aromatic ring, making regioselective nitration challenging.

- Starting Material: Isoquinoline-1-carboxylic acid

- Nitrating Agent: Mixed acid (concentrated nitric acid and sulfuric acid) or alternative nitrating systems

- Temperature: Typically 0–5°C to control reactivity and minimize by-products

- Workup: Quenching in ice, neutralization, and isolation by filtration or extraction

- Low regioselectivity; mixtures of nitro isomers often result

- Moderate to low yields for the 5-nitro isomer

- Potential decarboxylation under harsh acidic conditions

Data Table 1: Typical Results for Direct Nitration

| Entry | Nitrating System | Temp (°C) | Time (h) | Major Isomer(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 0–5 | 1 | 5-nitro, 7-nitro | 20–30 | Isomeric mixture |

| 2 | N₂O₅/SO₂ | –11 | 2 | 5-nitro | 28–38 | Improved selectivity |

Note: The N₂O₅/SO₂ method, while more selective, is less commonly used due to reagent handling difficulties.

Nucleophilic Substitution via SNH Amidation

Overview:

Recent research has demonstrated the utility of nucleophilic substitution of hydrogen (SNH) amidation for functionalizing nitroisoquinolines, including the preparation of amide derivatives from 5-nitroisoquinoline. Although this method is primarily used for amide and urea derivatives, the underlying chemistry is relevant for carboxylation and further functionalization.

- Starting Material: 5-nitroisoquinoline

- Nucleophile: Amide or urea anion (generated in situ)

- Solvent: Anhydrous dimethyl sulfoxide (DMSO)

- Base: Sodium hydride (NaH) or potassium hydroxide (KOH)

- Oxidant: Atmospheric oxygen or potassium ferricyanide (K₃Fe(CN)₆)

- Temperature: Room temperature

- Time: 1.5 hours

Mechanism:

The nucleophile adds to the aromatic ring (typically at the 1-position), followed by oxidation or dehydration to restore aromaticity.

Data Table 2: SNH Amidation Results

| Entry | Nucleophile | Base | Solvent | Oxidant | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzamide | NaH | DMSO | O₂ (air) | 45 | Mixture of amide/nitrosoamide |

| 2 | Benzamide | KOH | DMSO (wet) | O₂ (air) | 34–53 | Improved selectivity |

| 3 | Urea | NaH | DMSO | O₂ (air) | 40–50 | Nitrosoamide formation |

Note: These methods are more commonly used for amide/urea derivatives, but the reactivity principles are applicable to carboxylation strategies.

Indirect Carboxylation Approaches

Overview:

Given the challenges of direct carboxylation, a stepwise approach is often employed:

- Nitration of Isoquinoline: Using selective nitration (e.g., N₂O₅/SO₂) to obtain 5-nitroisoquinoline.

- Carboxylation: Introduction of the carboxylic acid group at the 1-position via directed lithiation or metalation followed by carbonation.

- Step 1: Nitration as described in Section 2.

- Step 2: Directed ortho-lithiation (using n-butyllithium) at the 1-position, followed by carbonation with CO₂.

- Step 3: Acidic workup to yield 5-nitroisoquinoline-1-carboxylic acid.

Data Table 3: Indirect Carboxylation Results

| Entry | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 28–38 | 40–60 | 11–23 | Multi-step, moderate yield |

Note: The overall yield is limited by the efficiency of both steps, but this route offers better control over regioselectivity.

Comparative Analysis of Methods

| Method | Selectivity | Yield | Scalability | Safety/Handling | Applicability |

|---|---|---|---|---|---|

| Direct Nitration | Low | Low | Moderate | Hazardous acids | Simple, but non-specific |

| N₂O₅/SO₂ Nitration | Moderate | Moderate | Low | Reagent handling issues | Improved isomer control |

| SNH Amidation | High (for amides/ureas) | Moderate | Good | Standard lab reagents | Derivative synthesis |

| Indirect Carboxylation | High | Moderate | Moderate | Requires organolithium | Best for pure target |

Research Findings and Notes

- The SNH amidation strategy is a powerful tool for functionalizing nitroisoquinolines, providing access to various derivatives under mild conditions.

- Nitration using N₂O₅/SO₂ is more selective for the 5-position than traditional mixed acid nitration, but requires specialized equipment and careful handling.

- Indirect carboxylation via directed lithiation offers the best regioselectivity for introducing the carboxyl group at the 1-position after nitration, although overall yields are modest.

- The choice of method depends on the desired scale, purity, and downstream functionalization needs.

Q & A

Q. What are the critical considerations for synthesizing 5-Nitroisoquinoline-1-carboxylic acid in a laboratory setting?

Methodological Answer: Synthesis should prioritize controlled nitration and carboxylation steps. Use inert atmospheres (e.g., nitrogen) to minimize side reactions, and monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Ensure stoichiometric precision, particularly for nitro-group introduction, to avoid over-nitration. Safety protocols for handling corrosive intermediates (e.g., nitric acid) must align with OSHA guidelines, including fume hood use and PPE compliance .

Q. How can researchers validate the purity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR peak assignments.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., nitro, carboxylic acid) through characteristic absorption bands.

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns. Purity thresholds (>95%) should be established using HPLC with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers under dry conditions (≤25°C) away from oxidizers and reductants.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant aprons for bulk handling.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA regulations .

Advanced Research Questions

Q. How can computational modeling optimize the catalytic efficiency of this compound in organic reactions?

Methodological Answer: Apply density functional theory (DFT) to model electronic configurations and reactive sites. Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA to simulate nitro-group orientation effects on reaction pathways. Validate models via isotopic labeling experiments .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, DMF) under fixed temperatures (25°C ± 0.5°C).

- Dynamic Light Scattering (DLS) : Detect aggregation states affecting solubility measurements.

- Cross-Validation : Compare results with independent labs using identical protocols. Address discrepancies via meta-analysis of pH, ionic strength, and solvent polarity variables .

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: Design mechanistic studies using deuterated analogs to track nitro-group participation. Employ <sup>15</sup>N isotopic labeling to monitor nitro reduction intermediates. Compare reaction yields and byproduct profiles (via GC-MS) with non-nitrated analogs to isolate electronic effects .

Q. What are the best practices for integrating this compound into metal-organic frameworks (MOFs)?

Methodological Answer: Optimize ligand-exchange reactions using transition-metal precursors (e.g., Zn(NO3)2). Characterize MOF crystallinity via X-ray diffraction (XRD) and porosity via Brunauer-Emmett-Teller (BET) analysis. Assess stability under thermal/vacuum conditions to ensure nitro-group retention .

Q. How can researchers address conflicting toxicity profiles reported for this compound derivatives?

Methodological Answer: Conduct comparative cytotoxicity assays (e.g., MTT assay on HEK293 cells) under standardized conditions. Control variables include exposure duration, concentration gradients, and cell-line specificity. Use Ames tests to evaluate mutagenicity discrepancies .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer: Include granular details in Supplementary Information:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.